Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride
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Overview
Description
Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C10H12INO2·HCl It is a derivative of phenylalanine, an amino acid, and contains an iodine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride typically involves the iodination of a phenylalanine derivative. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenylalanine derivative.
Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.
Esterification: The carboxylic acid group of the phenylalanine derivative is esterified using methanol and a strong acid catalyst, such as sulfuric acid.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in deiodination.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to proteins and enzymes. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride: Similar structure but with the iodine atom at the 4-position of the phenyl ring.
Methyl 2-amino-3-(3-iodophenyl)propanoate Hydrochloride: Similar structure but with the iodine atom at the 3-position of the phenyl ring.
Methyl 2-amino-3-(2-bromophenyl)propanoate Hydrochloride: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is unique due to the specific position of the iodine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the iodine atom also makes it suitable for radiolabeling, which is valuable in imaging studies.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amino Group : Facilitates hydrogen bonding with biological targets.
- Propanoate Ester : Enhances solubility and bioavailability.
- 2-Iodophenyl Group : The iodine atom increases lipophilicity and can participate in halogen bonding, influencing the compound's interactions with biomolecules.
The molecular formula for this compound is C11H12ClINO2, with a molecular weight of approximately 341.57 g/mol .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds, enhancing binding affinity to target proteins.
- Halogen Bonding : The iodophenyl moiety may engage in halogen bonding, which can modulate the activity of enzymes or receptors involved in various signaling pathways .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Interaction : The compound has been employed in studies investigating enzyme-substrate interactions, suggesting potential roles in modulating enzyme activity .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, possibly through the induction of apoptosis in cancer cells. This is attributed to its ability to influence cellular signaling pathways .
- Pharmacological Applications : Its unique structure allows for the exploration of various pharmacological applications, particularly in targeting specific receptors involved in disease mechanisms .
Study 1: Enzyme Interaction Analysis
A study investigated the interaction of this compound with various enzymes. Results indicated that the compound could significantly modulate enzyme activity, highlighting its potential as a biochemical tool .
Study 2: Anticancer Activity
In vivo experiments demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
Compound | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|
Methyl 2-amino-3-(2-iodophenyl)propanoate | 15 | 70% at 20 µM |
Control (Untreated) | - | 100% |
Study 3: Pharmacological Profiling
Pharmacological profiling revealed that this compound interacts with multiple receptor types, suggesting a broad spectrum of potential therapeutic applications. Its effects were compared against known inhibitors, showing competitive binding in several assays .
Properties
CAS No. |
1956311-10-6 |
---|---|
Molecular Formula |
C10H13ClINO2 |
Molecular Weight |
341.57 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |
InChI Key |
JPFIHGHMHOTIMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1I)N.Cl |
Origin of Product |
United States |
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